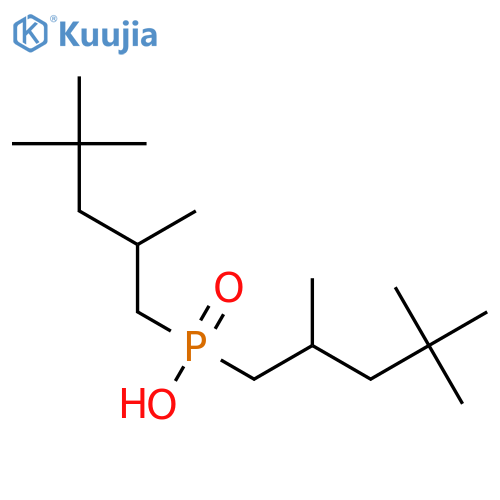Cas no 27661-42-3 (Diisooctylphosphinic Acid)

Diisooctylphosphinic Acid structure
商品名:Diisooctylphosphinic Acid
Diisooctylphosphinic Acid 化学的及び物理的性質
名前と識別子
-
- Phosphinic acid,diisooctyl- (8CI,9CI)
- bis(6-methylheptyl)phosphinic acid
- DIISOOCTYLPHOSPHINIC ACID
- 27661-42-3
- Phosphinic acid, diisooctyl- (8CI,9CI)
- DTXSID20545423
- SCHEMBL1435229
- AKOS015839654
- 148456-58-0
- Diisooctylphosphinic Acid
-
- インチ: InChI=1S/C16H35O2P/c1-15(2)11-7-5-9-13-19(17,18)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)
- InChIKey: GBNVBFGHGMAMDH-UHFFFAOYSA-N
- ほほえんだ: O=P(CCCCCC(C)C)(CCCCCC(C)C)O
計算された属性
- せいみつぶんしりょう: 290.23746735g/mol
- どういたいしつりょう: 290.23746735g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 12
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
じっけんとくせい
- 密度みつど: 0.916 g/mL at 20 °C(lit.)
- フラッシュポイント: 華氏温度:226.4°f< br / >摂氏度:108°C< br / >
- 屈折率: n20/D 1.460
Diisooctylphosphinic Acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:

Diisooctylphosphinic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D455376-500mg |
Diisooctylphosphinic Acid |
27661-42-3 | 500mg |
$87.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 38223-100ML-F |
Diisooctylphosphinic Acid |
27661-42-3 | ~90% | 100ML |
¥1084.54 | 2022-02-24 | |
| TRC | D455376-10ml |
Diisooctylphosphinic Acid |
27661-42-3 | 10ml |
$ 50.00 | 2022-06-05 | ||
| TRC | D455376-25ml |
Diisooctylphosphinic Acid |
27661-42-3 | 25ml |
$ 65.00 | 2022-06-05 | ||
| TRC | D455376-1g |
Diisooctylphosphinic Acid |
27661-42-3 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B918965-100ml |
BIS(2,4,4-TRIMETHYLPENTYL)PHOSPHINIC ACID |
27661-42-3 | ~90% (T) | 100ml |
¥1,032.00 | 2022-09-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 38223-500ML-F |
Diisooctylphosphinic Acid |
27661-42-3 | ~90% | 500ML |
¥2157.79 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B918965-500ml |
BIS(2,4,4-TRIMETHYLPENTYL)PHOSPHINIC ACID |
27661-42-3 | ~90% (T) | 500ml |
¥1,848.60 | 2022-01-10 | |
| TRC | D455376-5g |
Diisooctylphosphinic Acid |
27661-42-3 | 5g |
$144.00 | 2023-05-18 |
Diisooctylphosphinic Acid 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
27661-42-3 (Diisooctylphosphinic Acid) 関連製品
- 67206-80-8(Bis(3,3-dimethylbutyl)phosphinic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 61389-26-2(Lignoceric Acid-d4)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:27661-42-3)DIISOOCTYLPHOSPHINIC ACID

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ